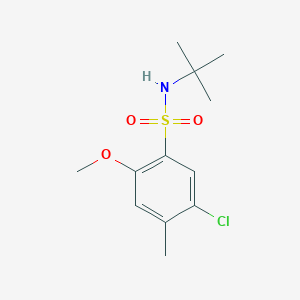

N-(叔丁基)-5-氯-2-甲氧基-4-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

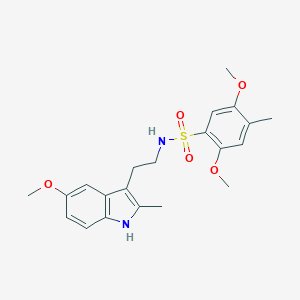

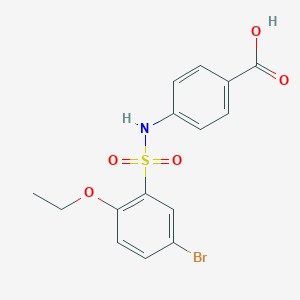

The compound “N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide” is a complex organic molecule. The “N-(tert-butyl)” part refers to a nitrogen atom bonded to a tert-butyl group, which is a four-carbon alkyl radical . The “5-chloro-2-methoxy-4-methylbenzenesulfonamide” part suggests a benzene ring substituted with a chloro group, a methoxy group, a methyl group, and a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tert-butyl group is a bulky group that could influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the tert-butyl group can participate in solvolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, tert-butyl groups can influence the dipolarity and hydrogen bonding capabilities of a molecule .作用机制

Target of Action

The primary targets of N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide are currently unknown. This compound is structurally similar to other N-tert-butyl derivatives, which have been shown to interact with various targets such as enzymes and receptors

Mode of Action

Based on its structural similarity to other n-tert-butyl derivatives, it may interact with its targets through non-covalent interactions . These interactions could lead to changes in the conformation or activity of the target, thereby affecting its function .

Biochemical Pathways

Other n-tert-butyl derivatives have been shown to affect various biochemical pathways, including those involved in fungal growth and development

Pharmacokinetics

Other n-tert-butyl derivatives have been shown to have moderate bioavailability and toxicity

Result of Action

Other n-tert-butyl derivatives have been shown to have various effects, including inhibitory effects on fungal growth

Action Environment

The action, efficacy, and stability of N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide can be influenced by various environmental factors. For example, the presence of other compounds, pH, temperature, and other conditions can affect the activity and stability of the compound

实验室实验的优点和局限性

N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide has a number of advantages as a research tool. It is a relatively small and simple compound, which makes it easy to synthesize and purify. Additionally, it has been extensively studied and its mechanism of action is well understood. However, N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide also has limitations as a research tool. Its effects on carbonic anhydrase enzymes are not specific to a particular isoform, which can make it difficult to study the effects of specific enzymes in isolation.

未来方向

There are a number of future directions for research into N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide and its potential applications in the field of medicine. One area of interest is the development of more specific inhibitors of carbonic anhydrase enzymes, which could have fewer off-target effects. Additionally, N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide could be investigated for its potential use in combination with other drugs to enhance their efficacy. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide and its potential applications in a variety of medical conditions.

合成方法

N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with tert-butylamine. This reaction results in the formation of the desired compound, which can then be purified using standard laboratory techniques.

科学研究应用

杂环合成

N-(叔丁基)-5-氯-2-甲氧基-4-甲基苯磺酰胺: 用于杂环合成,特别是通过亚磺酰胺合成。 该过程对于创建结构多样的哌啶、吡咯烷、氮杂环丁烷及其稠合衍生物至关重要,这些衍生物在许多天然产物和具有治疗意义的化合物的结构中具有重要意义 .

药物开发

该化合物作为合成药物的前体。 例如,它参与了非那雄胺的生产,非那雄胺用于治疗良性前列腺增生,以及奈非那韦,一种HIV蛋白酶抑制剂 .

神经保护治疗

它也用于开发具有抗氧化特性的药物,例如 CPI-1189,其被认为用于神经保护治疗以治疗 HIV 相关的中枢神经系统 (CNS) 疾病 .

选择性衍生的前体

该化学物质作为进一步选择性衍生的前体,提供了进入探索与哌啶环系统互补的化学空间的新化合物的途径.

核磁共振研究

该化合物的一部分叔丁基被评估为核磁共振 (NMR) 研究的探针。 此应用对于了解分子的结构和动力学方面至关重要 .

不对称合成

该化合物广泛应用于不对称合成,特别是作为胺及其衍生物立体选择性合成中的手性助剂。 在过去的二十年中,它已成为众多手性助剂中的金标准 .

安全和危害

属性

IUPAC Name |

N-tert-butyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO3S/c1-8-6-10(17-5)11(7-9(8)13)18(15,16)14-12(2,3)4/h6-7,14H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWHGLSOPGTBST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC(C)(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Iodo-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B497944.png)

![1-[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B497949.png)

![1-[(4-Bromonaphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B497953.png)

![4-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497961.png)

![4-{[(4-Methoxynaphthyl)sulfonyl]amino}benzoic acid](/img/structure/B497962.png)

![4-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497963.png)